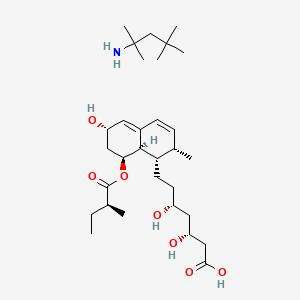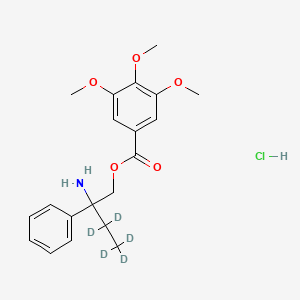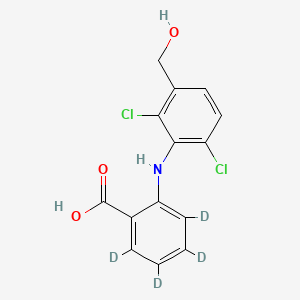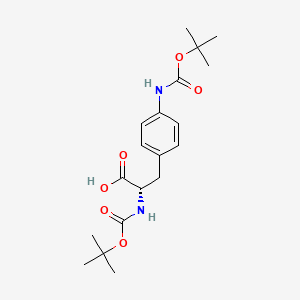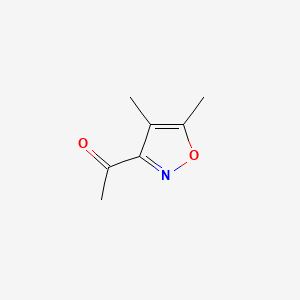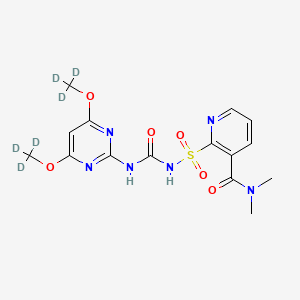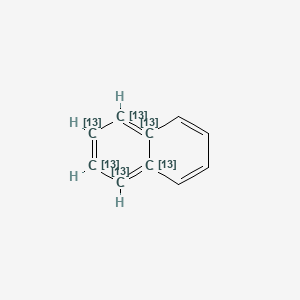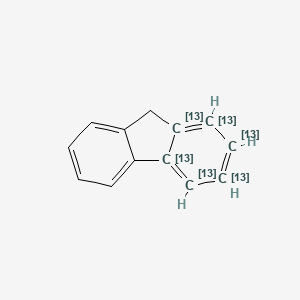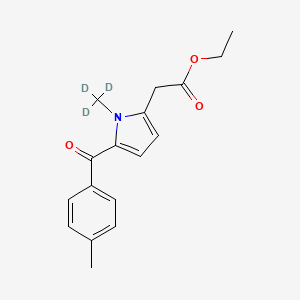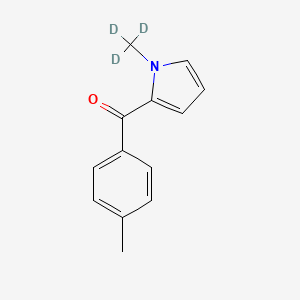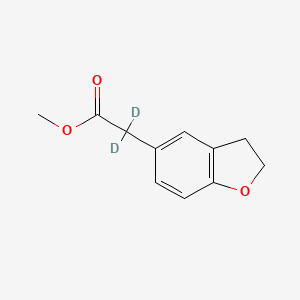
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester” is a chemical compound frequently used in scientific research. It has a molecular weight of 194.22 and a molecular formula of C11H10D2O3 .
Physical And Chemical Properties Analysis
This compound appears as an oil and is liquid in its physical state . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .Scientific Research Applications
Enzymatic Resolution and Chemical Synthesis
The enzymatic resolution of methyl esters of various benzofuran derivatives demonstrates their potential in producing enantiomerically pure compounds, essential for drug development and synthesis of specific organic molecules. For instance, lipase-catalyzed kinetic resolution of benzofuran carboxylic acid methyl esters results in enantiomers with significant enantioselectivities and enantiomeric excesses, indicating their utility in synthesizing rigid analogues of clofibrate with lipid-modifying activity (Ferorelli et al., 2001).
Material Science and Solvent Selection
In material science, the solubility parameters of benzofuran derivatives have been studied to inform solvent selection for molecular bulk heterojunction systems, demonstrating the application of these compounds in optimizing solvent systems for electronic devices, leading to improved power conversion efficiencies (Walker et al., 2011).
Antiangiogenic Activity
Certain dihydrobenzofuran lignans exhibit antiangiogenic activity, highlighting their potential in therapeutic applications against diseases characterized by excessive angiogenesis. The dimerization product of caffeic acid methyl ester, a dihydrobenzofuran derivative, has shown pronounced antiangiogenic activity in experimental models, suggesting its utility in developing new antiangiogenic agents (Apers et al., 2002).
Polymer Science
In polymer science, the synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors involves the use of benzofuran derivatives, underscoring their significance in creating new materials with desirable properties such as solubility and thermal stability (Yamanaka et al., 2000).
properties
IUPAC Name |
methyl 2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3/i7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMKHBXSUGMGA-RJSZUWSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

